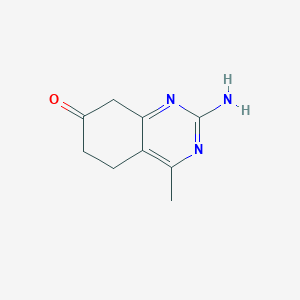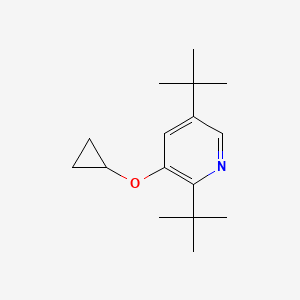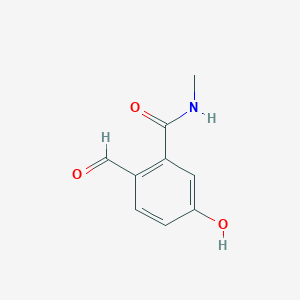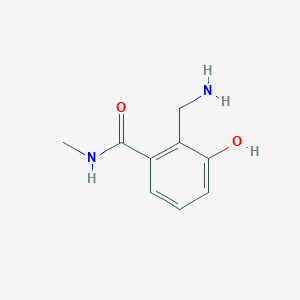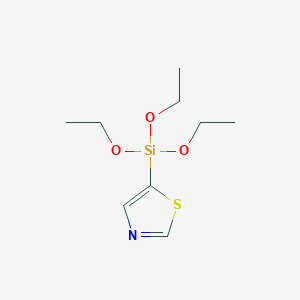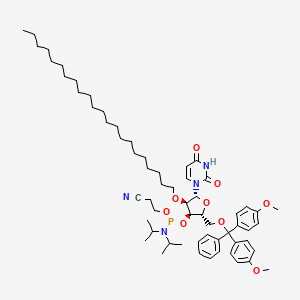
DMTr-2'-O-C22-rU-3'-CE-Phosphoramidite
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DMTr-2’-O-C22-rU-3’-CE-Phosphoramidite: is a chemical compound with the molecular formula C61H91N4O9P and a molecular weight of 1055.39 . It is primarily used in the synthesis of oligonucleotides, which are short DNA or RNA molecules that have a wide range of applications in research, diagnostics, and therapeutics .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: : The synthesis of DMTr-2’-O-C22-rU-3’-CE-Phosphoramidite involves multiple steps, starting with the protection of the uridine molecule. The 2’-hydroxyl group of uridine is protected with a long-chain alkyl group (C22) to form 2’-O-C22-rU. The 5’-hydroxyl group is then protected with a dimethoxytrityl (DMTr) group. Finally, the 3’-hydroxyl group is converted to a cyanoethyl (CE) phosphoramidite .
Industrial Production Methods: : Industrial production of DMTr-2’-O-C22-rU-3’-CE-Phosphoramidite typically involves large-scale synthesis using automated synthesizers. These machines can perform the repetitive steps of oligonucleotide synthesis with high precision and efficiency .
Análisis De Reacciones Químicas
Types of Reactions: : DMTr-2’-O-C22-rU-3’-CE-Phosphoramidite undergoes several types of chemical reactions, including:
Oxidation: The phosphite triester intermediate formed during oligonucleotide synthesis is oxidized to a phosphate triester.
Reduction: The cyanoethyl protecting group is removed by reduction.
Substitution: The DMTr group is removed by acid treatment to expose the 5’-hydroxyl group for further reactions.
Common Reagents and Conditions
Oxidation: Iodine in water or tert-butyl hydroperoxide.
Reduction: Ammonium hydroxide or methylamine.
Substitution: Trichloroacetic acid in dichloromethane.
Major Products: : The major products formed from these reactions are the desired oligonucleotides with specific sequences and modifications .
Aplicaciones Científicas De Investigación
DMTr-2’-O-C22-rU-3’-CE-Phosphoramidite is widely used in scientific research for the synthesis of modified oligonucleotides. These oligonucleotides have applications in:
Chemistry: Used as primers and probes in polymerase chain reactions (PCR) and other nucleic acid amplification techniques.
Biology: Used in gene editing technologies such as CRISPR-Cas9.
Medicine: Used in the development of antisense oligonucleotides and small interfering RNAs (siRNAs) for therapeutic purposes.
Industry: Used in the production of diagnostic kits and biosensors.
Mecanismo De Acción
The mechanism of action of DMTr-2’-O-C22-rU-3’-CE-Phosphoramidite involves its incorporation into oligonucleotides during chemical synthesis. The DMTr group protects the 5’-hydroxyl group, preventing unwanted side reactions. The CE phosphoramidite group facilitates the formation of phosphodiester bonds between nucleotides. Once incorporated into the oligonucleotide, the protecting groups are removed, and the oligonucleotide can hybridize with its complementary sequence to exert its biological effects .
Comparación Con Compuestos Similares
Similar Compounds
DMTr-2’-O-C16-rU-3’-CE-Phosphoramidite: Similar structure but with a shorter alkyl chain (C16) instead of C22.
DMTr-2’-O-C16-rC-3’-CE-Phosphoramidite: Similar structure but with cytidine instead of uridine.
Uniqueness: : DMTr-2’-O-C22-rU-3’-CE-Phosphoramidite is unique due to its long alkyl chain (C22), which provides increased hydrophobicity and stability to the oligonucleotide. This makes it particularly useful in applications where enhanced stability and binding affinity are required .
Propiedades
Fórmula molecular |
C61H91N4O9P |
|---|---|
Peso molecular |
1055.4 g/mol |
Nombre IUPAC |
3-[[(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(2,4-dioxopyrimidin-1-yl)-4-docosoxyoxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile |
InChI |
InChI=1S/C61H91N4O9P/c1-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-30-45-70-58-57(74-75(72-46-31-43-62)65(48(2)3)49(4)5)55(73-59(58)64-44-42-56(66)63-60(64)67)47-71-61(50-32-28-27-29-33-50,51-34-38-53(68-6)39-35-51)52-36-40-54(69-7)41-37-52/h27-29,32-42,44,48-49,55,57-59H,8-26,30-31,45-47H2,1-7H3,(H,63,66,67)/t55-,57-,58-,59-,75?/m1/s1 |
Clave InChI |
UVVBAOHROLTNIE-PGNDMMQRSA-N |
SMILES isomérico |
CCCCCCCCCCCCCCCCCCCCCCO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(N(C(C)C)C(C)C)OCCC#N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCCCCCOC1C(C(OC1N2C=CC(=O)NC2=O)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(N(C(C)C)C(C)C)OCCC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[2-(4-Fluorophenyl)-1-methyl-1H-imidazol-5-YL]ethanone](/img/structure/B14848288.png)






